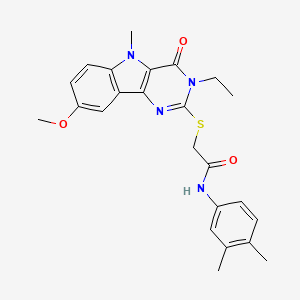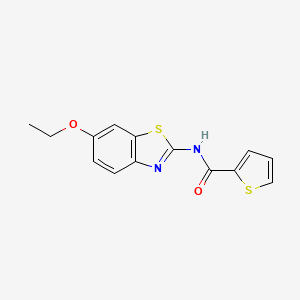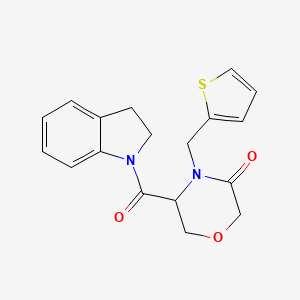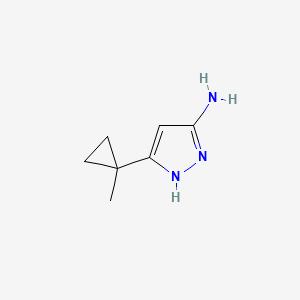![molecular formula C10H10N2O4 B2600246 (E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium CAS No. 339096-75-2](/img/structure/B2600246.png)
(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of nitrophenyl compounds . Nitrophenyl compounds are a class of organic molecules that contain a phenyl group (a ring of six carbon atoms) attached to a nitro group (-NO2). They are often used in the synthesis of dyes and pharmaceuticals .
Molecular Structure Analysis
The structure of nitrophenyl compounds typically involves a benzene ring with a nitro group attached . The exact structure of your specific compound would depend on the locations of the methyl, oxidoazanium, and propylidene groups .Chemical Reactions Analysis
Nitrophenyl compounds can participate in various chemical reactions. For example, they can undergo reduction reactions to form aminophenyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of nitrophenyl compounds can vary widely depending on the specific compound. For example, they might have different melting points, solubilities, and reactivities .Aplicaciones Científicas De Investigación
Photoaffinity Labeling and Surface Engineering
- Application : “(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium” (referred to as FNAB) serves as an effective photolinker. Despite historical concerns, FNAB has been shown to activate inert surfaces through nitrene insertion reactions. It can conjugate biomolecules (such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers) without the need for additional catalysts or modifications .
Biochemical Assays and Chemical Syntheses
- Applications : FNAB can be used for rapid diagnostics and functionalizing surfaces for various purposes .
Radiolabeling of Biomolecules
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-3-(4-nitrophenyl)-3-oxopropan-1-imine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-11(14)7-6-10(13)8-2-4-9(5-3-8)12(15)16/h2-5,7H,6H2,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBIWEXDYPAGHX-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[((11Z)-10-{[(2-methoxyphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B2600165.png)
![6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2600166.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2600170.png)

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![4-chloro-N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B2600177.png)
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate](/img/structure/B2600180.png)

![6,7-Dimethoxy-1'-methyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one](/img/structure/B2600185.png)
